molecular formula C6Cl5NO B1357588 2,3,5,6-Tetrachloroisonicotinoyl chloride CAS No. 42935-09-1

2,3,5,6-Tetrachloroisonicotinoyl chloride

Cat. No. B1357588
CAS RN: 42935-09-1
M. Wt: 279.3 g/mol
InChI Key: YCPPFYPZHCXHDV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloroisonicotinoyl chloride is a chemical compound with the molecular formula C6Cl5NO . It is used in various chemical reactions due to its reactivity .


Synthesis Analysis

The synthesis of 2,3,5,6-Tetrachloroisonicotinoyl chloride involves several steps. The exact method can vary depending on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachloroisonicotinoyl chloride consists of a pyridine ring with four chlorine atoms and a carbonyl chloride group .


Chemical Reactions Analysis

2,3,5,6-Tetrachloroisonicotinoyl chloride is highly reactive and can participate in various chemical reactions. The exact reactions it undergoes can depend on the conditions and the other reactants present .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrachloroisonicotinoyl chloride has several physical and chemical properties that make it useful in chemistry. These include its molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Photodegradation of Organic Compounds

  • A study examined the photodegradation of pentachlorophenol and identified intermediates such as 2,3,5,6-tetrachlorophenol, highlighting the role of chlorine-substituted compounds in environmental degradation processes (Suegara et al., 2005).

Microbial Dechlorination

  • Research on the metabolic fate of 2,3,5,6-tetrachlorobiphenyl by anaerobic microorganisms demonstrated its dechlorination to various other compounds, suggesting the involvement of these chlorinated compounds in biological degradation pathways (Van Dort & Bedard, 1991).

Synthesis of Complex Organic Molecules

  • The reactivity of related chlorinated compounds in forming complex organic molecules has been explored, such as in the synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones, showing the utility of chlorinated nicotinoyl chlorides in organic synthesis (Valés et al., 2002).

Chlorinated Aromatic Compounds in Environmental Samples

  • A study reported the formation of chlorinated aromatic compounds, such as tetrachlorohydroquinone, during the degradation of azo dyes in advanced oxidation processes, pointing to the environmental impact of chlorinated compounds (Yuan et al., 2011).

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloroisonicotinoyl chloride is not well-defined. It likely depends on the specific reaction it is involved in .

Safety and Hazards

Like many chemicals, 2,3,5,6-Tetrachloroisonicotinoyl chloride can pose safety hazards. It’s important to handle it with care and use appropriate safety measures .

properties

IUPAC Name

2,3,5,6-tetrachloropyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5NO/c7-2-1(6(11)13)3(8)5(10)12-4(2)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPPFYPZHCXHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600192
Record name 2,3,5,6-Tetrachloropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42935-09-1
Record name 2,3,5,6-Tetrachloro-4-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42935-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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